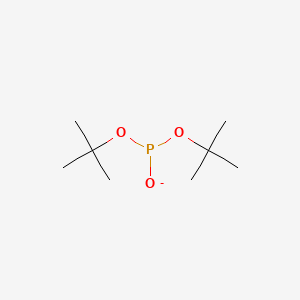
di-tert-Butyl phosphite
Vue d'ensemble
Description
di-tert-Butyl phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless liquid that is sensitive to air and moisture. This compound is used as a solvent, antioxidant, and intermediate in various chemical reactions .
Méthodes De Préparation
di-tert-Butyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with tert-butanol in the presence of a base such as calcium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation under reduced pressure . Another method involves the addition of phosphorus trichloride to a cooled solution of tert-butanol in the presence of a base like triethylamine or pyridine in a nonpolar solvent .
Analyse Des Réactions Chimiques
Oxidation Reactions
DTBP undergoes oxidation to form phosphate derivatives, a critical step in pharmaceutical intermediate synthesis.
Mechanistic Insights :
-
Oxidation proceeds via nucleophilic attack of the phosphorus atom on the oxidizing agent, forming a pentavalent intermediate that stabilizes as a phosphate .
-
Air exposure accelerates oxidation to tri-tert-butyl phosphate, necessitating inert conditions during handling .
Transesterification
DTBP reacts with alcohols to exchange tert-butyl groups, enabling tailored phosphite/phosphonate synthesis.
Example Reaction :
Key Data :
-
Reaction with methanol under Ca(OH)₂ catalysis at 130°C yields dimethyl phosphite and tert-butanol .
-
Steric hindrance from tert-butyl groups slows transesterification compared to less bulky phosphites.
Nucleophilic Substitution
DTBP acts as a nucleophile in alkylation and arylation reactions.
3.1. Reaction with Halides
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chloroiodomethane | Refluxing dimethoxyethane | Di-tert-butyl (chloromethyl) phosphate | 60–63% |
Application : This intermediate is pivotal in synthesizing antiviral pro-drugs like tenofovir .
3.2. Reaction with Phenols
DTBP reacts with hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) to form spirocyclic antioxidants:
Coordination Chemistry
DTBP serves as a ligand in transition-metal-catalyzed reactions:
| Reaction Type | Catalyst System | Application | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/DTBP complexes | C–C bond formation | |
| Heck Reaction | Pd-catalyzed | Alkenylation of aryl halides |
Key Feature : The tert-butyl groups enhance ligand stability by preventing oxidation and aggregation .
Decomposition Pathways
DTBP exhibits thermal and hydrolytic instability under specific conditions:
Applications De Recherche Scientifique
Chemical Synthesis
Di-tert-butyl phosphite serves as an important reagent in organic synthesis. It is commonly used as a phosphorylating agent, which facilitates the introduction of phosphate groups into organic molecules. This property is particularly valuable in the synthesis of prodrugs, where this compound can enhance the bioavailability of active pharmaceutical ingredients (APIs) by modifying their chemical structure to improve solubility and absorption in biological systems .
Table 1: Key Applications in Chemical Synthesis
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized primarily as an intermediate in the synthesis of various drugs. Its ability to form stable phosphonate derivatives makes it suitable for creating compounds that can be converted into therapeutically active forms within the body.
Case Study: Prodrug Development
- Study Focus: The use of this compound in developing N-phosphonooxymethyl prodrugs.
- Findings: Prodrugs synthesized using this compound demonstrated improved pharmacokinetic profiles compared to their non-phosphorylated counterparts, leading to enhanced therapeutic efficacy and reduced side effects .
Antioxidant Properties
This compound exhibits antioxidant properties, making it valuable in stabilizing various materials against oxidative degradation. This application is particularly relevant in polymers and plastics, where oxidative stability is crucial for maintaining material integrity over time.
Table 2: Applications as an Antioxidant
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in various industrial processes. Its role as a solvent and intermediate enhances its utility in diverse chemical manufacturing contexts.
Case Study: Use in Polymer Production
Mécanisme D'action
The mechanism of action of di-tert-butylphosphite involves its ability to donate electrons, making it an effective antioxidant. It can react with free radicals and other reactive oxygen species, neutralizing them and preventing oxidative damage. In biological systems, di-tert-butylphosphite can inhibit cell growth by interfering with cellular processes that rely on oxidative reactions . The molecular targets and pathways involved in its mechanism of action include the inhibition of enzymes that generate reactive oxygen species and the stabilization of cellular membranes.
Comparaison Avec Des Composés Similaires
di-tert-Butyl phosphite is similar to other organophosphorus compounds such as diisopropyl phosphite and dibenzyl phosphite. it is unique in its ability to act as both a solvent and an antioxidant. Unlike diisopropyl phosphite, which is primarily used as a flame retardant, di-tert-butylphosphite has broader applications in the fields of medicine and polymer stabilization . Other similar compounds include dimethyl phosphite and monopotassium phosphite, which have different chemical properties and applications.
Propriétés
Formule moléculaire |
C8H18O3P- |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
ditert-butyl phosphite |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1 |
Clé InChI |
HPRZDGKQDIMUTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OP([O-])OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













